2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid
Overview
Description
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method, where the peptide chain is assembled on a solid support through successive reactions of amino acid derivatives. This method allows for the rapid and efficient production of peptides, including complex amino acids like this compound .
Chemical Reactions Analysis
Types of Reactions
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, often involving nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Ammonia (NH3), primary amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Scientific Research Applications
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: This compound is studied for its role in protein-protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: It is used in the production of synthetic peptides for various industrial applications
Mechanism of Action
The mechanism of action of 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. This compound can bind to enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and peptide derivatives, such as:
- Phenylalanine
- Tyrosine
- Tryptophan
- Histidine
Uniqueness
What sets 2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid apart is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-12,18H,13H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEQOECHRBQKRG-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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